molecular formula C16H16N4O2S B2914056 Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941994-14-5

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2914056
CAS No.: 941994-14-5
M. Wt: 328.39
InChI Key: WUKFRMVIYAGZSR-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its isoxazole ring fused with a piperazine moiety and a methylated benzo[d]thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of isoxazole derivatives with piperazine and 4-methylbenzo[d]thiazole under controlled conditions. The reaction is often carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the molecule can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications:

  • Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities.

Comparison with Similar Compounds

  • Isoxazole Derivatives: Other isoxazole derivatives with different substituents and functional groups.

  • Piperazine Derivatives: Piperazine compounds with various attached groups.

  • Benzo[d]thiazole Derivatives: Other benzo[d]thiazole derivatives with different substituents.

Uniqueness: Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its specific combination of isoxazole, piperazine, and benzo[d]thiazole moieties, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-3-2-4-13-14(11)18-16(23-13)20-9-7-19(8-10-20)15(21)12-5-6-17-22-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKFRMVIYAGZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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